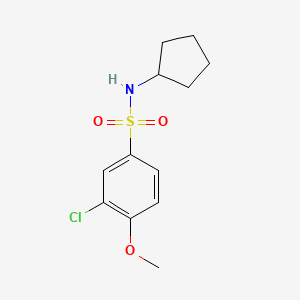
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase inhibitors. It was first synthesized by Pfizer in 2003, and since then, it has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and organ transplantation.
Wirkmechanismus
Janus kinases are enzymes that play a crucial role in the signaling pathways that regulate immune responses and inflammation. 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide works by selectively inhibiting the activity of Janus kinase 3, which is primarily expressed in immune cells. By inhibiting Janus kinase 3, 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide blocks the signaling pathways that lead to the activation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-6, and tumor necrosis factor-alpha, and to inhibit the proliferation and activation of immune cells, including T cells, B cells, and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide in lab experiments is its specificity for Janus kinase 3, which allows for selective inhibition of immune cells without affecting other cell types. Additionally, 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of using 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide in lab experiments is its potential for off-target effects, which may lead to unwanted side effects.
Zukünftige Richtungen
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Some of the future directions for research on 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide include:
1. Investigating the potential of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide in combination with other immunosuppressive agents for the treatment of autoimmune diseases.
2. Studying the effects of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide on different cell types and signaling pathways to better understand its mechanism of action.
3. Developing new formulations of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide with improved pharmacokinetic properties, such as increased solubility and bioavailability.
4. Investigating the potential of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide in the treatment of other diseases, such as cancer and viral infections.
In conclusion, 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide is a promising Janus kinase inhibitor with potential therapeutic applications in various autoimmune and inflammatory diseases. Its specificity for Janus kinase 3 and favorable pharmacokinetic profile make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide involves several chemical reactions, starting with the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with cyclopentylamine to form 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide. The final step involves the chlorination of the compound using thionyl chloride to yield 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and organ transplantation. It works by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways that regulate immune responses and inflammation.
Eigenschaften
IUPAC Name |
3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-17-12-7-6-10(8-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFAPUFKQIQCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
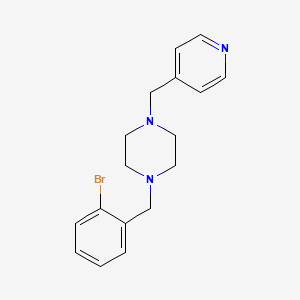

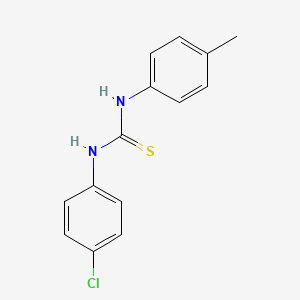
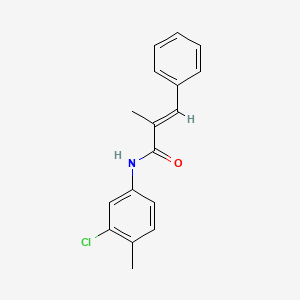
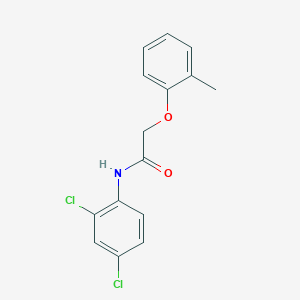
![N-(tert-butyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771744.png)
![1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine](/img/structure/B5771750.png)
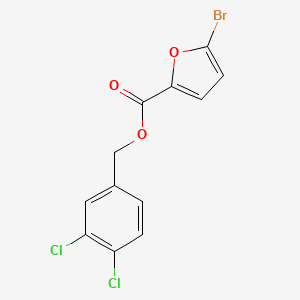
![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5771777.png)
![N-(4-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5771784.png)
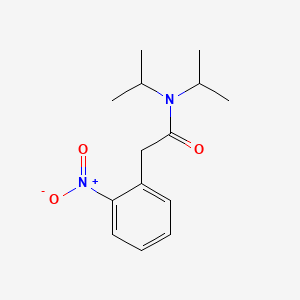
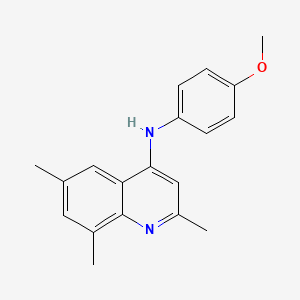
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5771798.png)